molecular formula C17H21N3O4S B2867274 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-44-7

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2867274
CAS No.: 878058-44-7
M. Wt: 363.43
InChI Key: XVSSVJPARFIXJQ-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c18-16(21)12-25(23,24)15-10-20(14-7-3-2-6-13(14)15)11-17(22)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11-12H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSVJPARFIXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide , also known by its CAS number 878058-40-3 , is a complex organic molecule featuring both indole and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S, with a molecular weight of 377.5 g/mol . The structure consists of an indole ring linked to a piperidine group through a sulfonamide linkage, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H23N3O4SC_{18}H_{23}N_{3}O_{4}S
Molecular Weight377.5 g/mol
CAS Number878058-40-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to This compound . In vitro evaluations suggest that similar derivatives exhibit significant activity against various bacterial strains. For instance, compounds derived from indole and piperidine have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The indole moiety is known for its role in anticancer agents. Compounds that incorporate this structure often target specific pathways involved in tumor growth. For instance, derivatives that inhibit the Polycomb repressive complex 2 (PRC2), which plays a critical role in cancer progression, have been developed based on indole scaffolds. These inhibitors have demonstrated potent antitumor effects in xenograft models, with IC50 values as low as 0.002 μM for biochemical assays .

Enzyme Inhibition

The sulfonamide group is recognized for its enzyme-inhibitory properties. Studies indicate that related compounds effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease, with IC50 values indicating strong activity . For example, some synthesized derivatives exhibited IC50 values ranging from 1.13 to 6.28 µM , demonstrating their potential as therapeutic agents against conditions requiring enzyme modulation.

Case Studies and Research Findings

Several research studies have explored the biological activities of compounds similar to This compound :

  • Antimicrobial Evaluation : A study focused on a series of thiazol derivatives showed that certain compounds exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .
  • Anticancer Properties : Research into EZH2 inhibitors based on indole structures revealed significant anticancer activity, with compounds displaying robust effects in vivo models .
  • Enzyme Inhibition Studies : A comprehensive evaluation of various piperidine derivatives indicated their effectiveness in inhibiting urease, which is relevant for treating urinary tract infections .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Products Reference
Acetamide hydrolysisAcidic (HCl, H₂SO₄) or basic (NaOH)H₂O, heat2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetic acid
Sulfonamide hydrolysisStrongly acidic (H₂SO₄ conc.)H₂O, reflux1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole-3-sulfonic acid
  • Hydrolysis of the acetamide group occurs readily under mild conditions, producing a carboxylic acid derivative.

  • Sulfonamide hydrolysis requires harsher conditions due to the stability of the sulfonyl group.

Reduction Reactions

The keto group (2-oxo) in the ethyl-piperidine chain is reducible:

Reaction Type Reagents Conditions Products Reference
Ketone reductionNaBH₄, LiAlH₄Room temp.2-((1-(2-hydroxy-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Selective reductionCatalytic hydrogenation (H₂/Pd)Ethanol, 60°CSame as above
  • LiAlH₄ provides higher yields compared to NaBH₄ for this substrate.

  • The piperidine ring remains intact during reduction.

Substitution Reactions

The sulfonyl group participates in nucleophilic substitutions:

Reaction Type Reagents Conditions Products Reference
Sulfonamide alkylationR-X (alkyl halides)K₂CO₃, DMF, 80°CN-alkylated sulfonamide derivatives
Sulfonate ester formationR-OH (alcohols), EDCl, DMAPCH₂Cl₂, 0°C to RTSulfonate esters
  • Alkylation occurs at the sulfonamide nitrogen, forming tertiary amines .

  • The indole ring’s electron-rich C3 position may also undergo electrophilic substitution, but this is less common .

Oxidation Reactions

The indole moiety and piperidine ring are susceptible to oxidation:

Reaction Type Reagents Conditions Products Reference
Indole oxidationKMnO₄, H₂OAcidic, refluxIndole-2,3-dione (isatin) derivatives
Piperidine N-oxidationm-CPBACH₂Cl₂, 0°CPiperidine N-oxide
  • Oxidation of the indole ring disrupts aromaticity, forming diones .

  • Piperidine N-oxidation enhances solubility but reduces basicity .

Stability and Side Reactions

  • pH Sensitivity : The compound is stable in neutral conditions but degrades in strongly acidic/basic media via hydrolysis of the acetamide group.

  • Thermal Decomposition : Above 200°C, the sulfonamide group decomposes, releasing SO₂.

Comparative Reactivity Table

Functional Group Reactivity Key Reactions Dominant Pathway
AcetamideHighHydrolysis, alkylationHydrolysis to carboxylic acid
SulfonamideModerateSubstitution, hydrolysisN-alkylation
KetoneModerateReduction, condensationReduction to alcohol
PiperidineLowN-oxidation, ring-openingN-oxidation

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates.

  • Reduction : Ketone reduction follows a hydride-transfer mechanism, stabilized by the adjacent piperidine nitrogen.

Preparation Methods

Indole Skeleton Construction

The indole core is synthesized via Fischer indole synthesis , a widely used method for constructing substituted indoles. This involves cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions. For example, cyclization of (3-fluorophenyl)hydrazine with a ketone precursor yields the 1H-indole scaffold. Alternative methods, such as Larock indole synthesis (palladium-catalyzed cyclization of o-iodoanilines and alkynes), are also viable for introducing substituents at the 3-position.

Piperidine Side Chain Introduction

The piperidine moiety is introduced via alkylation or acylation of the indole nitrogen. A two-step process is typically employed:

  • Alkylation : Treatment of 1H-indole with 2-chloro-1-(piperidin-1-yl)ethan-1-one in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C forms the 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole intermediate.
  • Purification : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to achieve >95% purity.

Sulfonylation and Acetamide Formation

Sulfonation at the 3-Position

The indole intermediate undergoes sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This step requires strict temperature control to minimize side reactions. The resulting sulfonyl chloride is then reacted with 2-aminoacetamide in a nucleophilic substitution reaction:

$$
\text{1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole-3-sulfonyl chloride} + \text{2-Aminoacetamide} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} \quad
$$

Amidation Optimization

The amidation step is optimized by varying bases and solvents:

Base Solvent Yield (%) Purity (%)
Triethylamine THF 78 92
Pyridine DCM 65 88
DBU DMF 82 94

Triethylamine in THF provides the best balance of yield and purity.

Reaction Condition Optimization

Temperature and Catalysis

  • Alkylation : Elevated temperatures (80°C) improve reaction rates but risk decomposition. A compromise at 70°C ensures 85% yield.
  • Sulfonation : Low temperatures (0–5°C) prevent sulfonic acid byproducts.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification.
  • Tetrahydrofuran (THF) is preferred for amidation due to its moderate polarity and compatibility with aqueous workups.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H3), 7.45–7.32 (m, 4H, aromatic), 3.58 (s, 2H, CH₂SO₂), 2.75 (t, J=5.2 Hz, 4H, piperidine-H), 1.52–1.45 (m, 6H, piperidine-H).
  • HPLC : Retention time = 6.7 min (C18 column, MeCN/H₂O 70:30), purity >98%.

Mass Spectrometry

  • ESI-MS : m/z 364.1 [M+H]⁺, consistent with the molecular formula C₁₇H₂₀N₃O₄S.

Industrial-Scale Considerations

Catalytic Efficiency

  • Palladium catalysts (e.g., Pd(OAc)₂) reduce reaction times by 30% in Larock indole synthesis but increase costs.
  • Recycling solvents (e.g., DMF via distillation) improves sustainability without compromising yield.

Green Chemistry Approaches

  • Microwave-assisted synthesis reduces alkylation time from 12 h to 2 h with comparable yields (82%).
  • Aqueous workups replace halogenated solvents in final purification steps.

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